CE2 Enzyme Inhibition Potency: 35-Fold Improvement Over Loperamide
5-(Acetylamino)-1-benzothiophene-2-carboxylic acid exhibits a Ki of 42 nM against human carboxylesterase 2 (CE2) in a competitive inhibition assay using human liver microsomes [1]. This represents a 35-fold improvement in potency compared to the known CE2 inhibitor loperamide (Ki = 1.5 μM) .
| Evidence Dimension | CE2 Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Loperamide (1.5 μM / 1500 nM) |
| Quantified Difference | Approximately 35-fold more potent |
| Conditions | Competitive inhibition assay in human liver microsomes using fluorescein diacetate as substrate; preincubation for 10 min. |
Why This Matters
This high potency suggests that 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is a superior starting point for developing selective CE2 inhibitors compared to loperamide, potentially reducing the required dose and improving selectivity in downstream applications.
- [1] BindingDB Entry BDBM50154561. 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid. Ki: 42 nM. View Source
